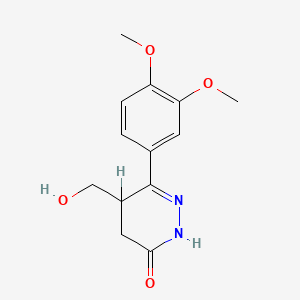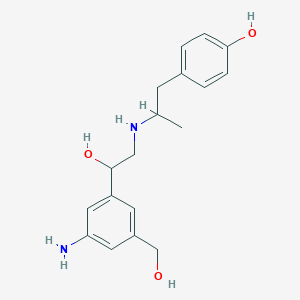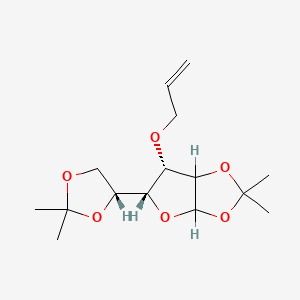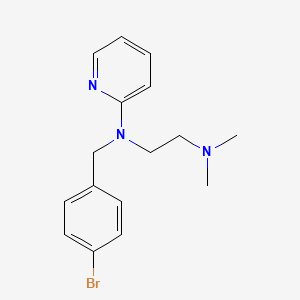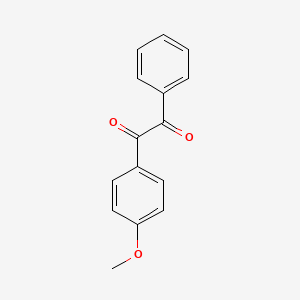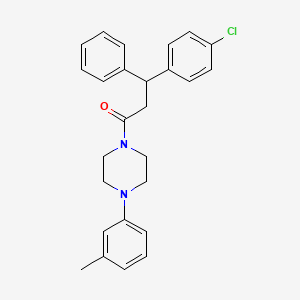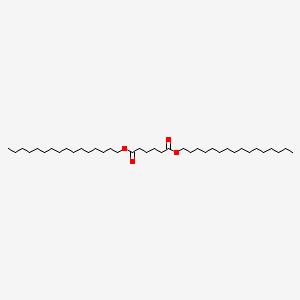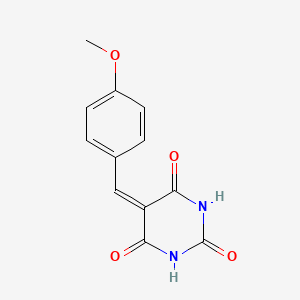
3-{3-Nitro-4-methoxyphenyl}acrylic acid
Vue d'ensemble
Description
3-{3-Nitro-4-methoxyphenyl}acrylic acid, also known as NMPPA, is a chemical compound that has gained attention in scientific research due to its unique properties.
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives, including those related to 3-{3-nitro-4-methoxyphenyl}acrylic acid, have been researched for their effectiveness as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) investigated two synthetic acrylamide derivatives, including one with a 4-methoxyphenyl component, for their corrosion inhibition properties on copper in nitric acid solutions. They found that these compounds effectively inhibit corrosion, suggesting a potential application in protecting metals from acidic environments (Abu-Rayyan et al., 2022).
Chemical Synthesis and Reactions
Hirotani and Zen (1994) explored the reactions of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride, leading to the formation of various organic compounds. This study indicates the potential of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in synthetic organic chemistry (Hirotani & Zen, 1994).
Catalysis and Hydrogenation
Campos et al. (2015) conducted research on the hydrogenation of nitro-compounds over rhodium catalysts supported on poly[acrylic acid]/Al2O3 composites. The study's findings highlight the potential use of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in catalysis, particularly in the selective hydrogenation of aromatic nitro-compounds (Campos et al., 2015).
Biological Activity and Drug Design
Obregón-Mendoza et al. (2018) investigated the biological activity of ether and ester trans-ferulic acid derivatives. Their study provides insights into the potential of 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives in the design and synthesis of new drugs, especially those targeting free radicals and tumor cells (Obregón-Mendoza et al., 2018).
Photoreactivity and Polymer Technology
Jensen et al. (2004) researched the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films, including those derived from poly(acrylic acid). This study suggests that 3-{3-nitro-4-methoxyphenyl}acrylic acid derivatives could be used in developing photoreactive materials, potentially for advanced polymer technologies (Jensen et al., 2004).
Micropatterns and Surface Chemistry
Ichinose et al. (1995) utilized 3-nitrophenoxycarbonyl groups to create micropatterns on a glass surface. Their work suggests applications in surface chemistry and material science for derivatives of 3-{3-nitro-4-methoxyphenyl}acrylic acid in creating specialized surfaces and micropatterns (Ichinose et al., 1995).
Propriétés
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356327 | |
| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-Nitro-4-methoxyphenyl}acrylic acid | |
CAS RN |
58435-22-6 | |
| Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

